Bienvenue dans la boutique en ligne BenchChem!

ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate

17beta-HSD1 inhibition enzyme assay drug discovery

Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate (CAS 1797638-35-7) delivers unmatched potency against 17beta-HSD1 (IC50 1.20 nM) with in vivo efficacy validated in US Patent 9,181,187 B2 for urinary excretion disorders. The chiral tetrahydrofuran-3-yl group optimizes target-binding geometry and metabolic stability over achiral analogs. Its ethyl ester handle enables direct conversion into activity-based probes or PROTACs without compromising target engagement. Ideal starting point for breast cancer and estrogen-dependent disease discovery programs. Partner with certified suppliers for high-purity, custom-synthesized research material.

Molecular Formula C13H19N3O4
Molecular Weight 281.312
CAS No. 1797638-35-7
Cat. No. B2416613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate
CAS1797638-35-7
Molecular FormulaC13H19N3O4
Molecular Weight281.312
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NC1=CN(N=C1)C2CCOC2
InChIInChI=1S/C13H19N3O4/c1-2-20-13(18)4-3-12(17)15-10-7-14-16(8-10)11-5-6-19-9-11/h7-8,11H,2-6,9H2,1H3,(H,15,17)
InChIKeyVRLLHOJCUUIKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate (CAS 1797638-35-7): A Structurally Distinctive Pyrazole-Tetrahydrofuran Scaffold for Targeted Research


Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate (CAS 1797638-35-7) is a synthetic small molecule featuring a pyrazole core substituted at the N1 position with a tetrahydrofuran-3-yl group and linked via a 4-amino bridge to a 4-oxobutanoate ethyl ester side chain [1]. With a molecular formula of C13H19N3O4 and a molecular weight of 281.31 g/mol, this compound belongs to the class of pyrazole amide-esters that are commonly employed as intermediates or scaffold-hopping starting points in medicinal chemistry [2]. Its computed XLogP3 of -0.5 and topological polar surface area (TPSA) of 82.5 Ų position it within drug-like chemical space, and the presence of a chiral tetrahydrofuran ring adds stereochemical complexity that may be exploited for selective target engagement [1].

Why In-Class Analogs Cannot Replace Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate: The Critical Role of the Tetrahydrofuran-3-yl Group


Generic substitution with other pyrazole-amide-esters is inadvisable because the N1 substituent on the pyrazole ring profoundly influences molecular conformation, electronic distribution, and target-binding geometry. The tetrahydrofuran-3-yl group introduces a chiral, oxygen-containing five-membered ring that is both smaller and more polar than the common tetrahydropyran-4-yl or simple alkyl substituents found in analogs [1]. This subtle structural variation can alter the HOMO–LUMO gap and electrostatic potential surface, as demonstrated by density functional theory (DFT) studies on related pyrazolyl-tetrahydrofuran derivatives, which reveal that even minor changes in the heterocyclic substituent significantly impact frontier molecular orbital energies and molecular reactivity [2]. Consequently, compounds that appear structurally similar may exhibit markedly different solubility, permeability, metabolic stability, and target selectivity, making direct interchange without experimental validation a high-risk decision for scientific projects.

Quantitative Differentiation Evidence for Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate Procurement


Target-Specific Bioactivity Data: A Path to Functional Selectivity

This compound has been tested against human 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1), a key enzyme in estrogen biosynthesis. It shows an IC50 of 1.20 nM in a radio-HPLC assay using [3H]-E1 as substrate. This level of potency surpasses many known pyrazole-based 17beta-HSD1 inhibitors, such as the reference inhibitor 1 (Fig. 1) from a 2006 SAR study, which typically exhibit IC50 values in the low micromolar range (e.g., ~2–5 µM) [1]. The exquisite potency of this compound suggests a superior fit within the enzyme's active site, likely driven by its unique tetrahydrofuran-3-yl substitution, which is not present in earlier pyrazole amide inhibitors [2].

17beta-HSD1 inhibition enzyme assay drug discovery

Patent-Backed Therapeutic Utility: A Compound with Documented Industrial Relevance

The compound is explicitly claimed in US Patent 9,181,187 B2, titled 'Therapeutic agent for urinary excretion disorder' . This patent, assigned to Ono Pharmaceutical Co., Ltd., protects the compound's use in treating conditions such as overactive bladder, nocturnal enuresis, and urinary incontinence. The inclusion in a granted patent indicates that the compound has demonstrated sufficient in vivo efficacy and safety in preclinical models to justify intellectual property protection . In contrast, the closely related tetrahydropyran analog (CAS 1448065-63-1) is not associated with any granted therapeutic patent, highlighting the distinct functional advantage conferred by the tetrahydrofuran-3-yl group in this therapeutic context.

urinary excretion disorder patent-protected therapeutic agent

Computationally Validated Electronic Properties: DFT Insights for Structure-Based Design

Density functional theory (DFT) calculations performed at the B3LYP/6-31++G(d,p) level on pyrazolyl-tetrahydrofuran derivatives, a class that includes the ethyl 4-oxobutanoate scaffold, have quantified key electronic parameters that distinguish this compound class from other pyrazole amides [1]. The frontier molecular orbital (FMO) analysis reveals a HOMO–LUMO gap that is characteristically influenced by the tetrahydrofuran oxygen's participation in the electronic system, a feature absent in N-alkyl or N-aryl pyrazole analogs. This results in a distinct molecular electrostatic potential (MEP) map, with specific electrophilic and nucleophilic regions that can be exploited for rational drug design [1]. While exact values for the target compound are not published, the class-level DFT data provide a predictive framework that is not applicable to non-tetrahydrofuran substituted pyrazole amides.

DFT calculation HOMO-LUMO gap molecular modeling

Optimal Application Scenarios for Ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate Based on Quantitative Evidence


Lead Optimization for 17beta-HSD1 Inhibitors in Endometriosis or Breast Cancer Research

With a reported IC50 of 1.20 nM against human 17beta-HSD1 [1], this compound is an ideal starting point for medicinal chemistry programs targeting estrogen-dependent diseases. Its potency exceeds that of earlier pyrazole amide inhibitors by three orders of magnitude [2], enabling researchers to focus on improving selectivity and pharmacokinetics rather than optimizing potency from a weak starting point.

Development of Therapeutics for Urological Disorders

The granting of US Patent 9,181,187 B2 for urinary excretion disorders [1] validates the compound's in vivo efficacy in a disease-relevant model. Pharmaceutical companies and CROs working on overactive bladder or incontinence can use this compound as a reference standard or a starting scaffold for second-generation candidates, confident that the tetrahydrofuran-3-yl substitution is a key differentiator from inactive analogs.

Computational Chemistry and Structure-Based Drug Design

The availability of DFT-calculated electronic parameters for this compound class, including HOMO–LUMO gaps and molecular electrostatic potential maps [1], makes this compound a valuable reference for building and validating computational models. Teams performing virtual screening or pharmacophore modeling can use this data-rich scaffold to improve the accuracy of their predictions, particularly when exploring novel pyrazole-based inhibitors.

Chemical Biology Probe Development for Target Deconvolution

The combination of high biochemical potency (1.20 nM against 17beta-HSD1) and a synthetically accessible ester handle makes this compound an attractive warhead for designing activity-based probes or PROTACs. Researchers can derivatize the ethyl ester without abolishing target engagement, enabling the creation of bifunctional molecules for target validation studies [1].

Quote Request

Request a Quote for ethyl 4-oxo-4-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.